8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione
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Overview
Description
8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzyl group attached to an azatricyclo nonane core, which includes two ketone functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the oxidation of the intermediate to form the dione functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone functionalities.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-Azatricyclo[4.3.0.0,2,5]nonane-7,9-dione: Lacks the benzyl group, which may affect its reactivity and applications.
8-Benzyl-8-azabicyclo[3.2.1]octane-7,9-dione: A similar structure but with a different ring system, leading to different chemical properties.
Uniqueness
8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione is unique due to its specific tricyclic structure and the presence of both benzyl and dione functionalities. This combination of features makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
8-benzyl-8-azatricyclo[4.3.0.02,5]nonane-7,9-dione |
InChI |
InChI=1S/C15H15NO2/c17-14-12-10-6-7-11(10)13(12)15(18)16(14)8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
InChI Key |
COLHEBGITOJWPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3C2C(=O)N(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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